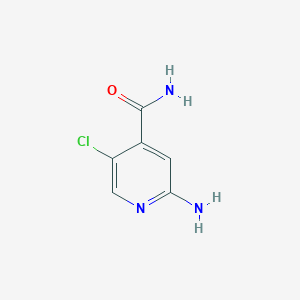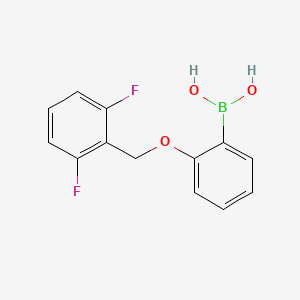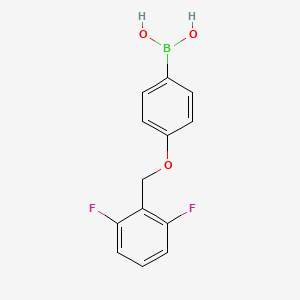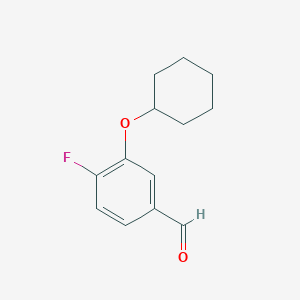![molecular formula C12H16IN B7977923 N-[(4-iodophenyl)methyl]-N-methylcyclobutanamine](/img/structure/B7977923.png)
N-[(4-iodophenyl)methyl]-N-methylcyclobutanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-iodophenyl)methyl]-N-methylcyclobutanamine is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a cyclobutanamine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-iodophenyl)methyl]-N-methylcyclobutanamine typically involves the reaction of 4-iodobenzyl chloride with N-methylcyclobutanamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
N-[(4-iodophenyl)methyl]-N-methylcyclobutanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the iodine substituent to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through reactions with nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanamine.
Substitution: Formation of N-[(4-azidophenyl)methyl]-N-methylcyclobutanamine.
科学的研究の応用
N-[(4-iodophenyl)methyl]-N-methylcyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[(4-iodophenyl)methyl]-N-methylcyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom plays a crucial role in the compound’s binding affinity and specificity, influencing the pathways involved in its biological effects.
類似化合物との比較
Similar Compounds
- N-[(4-bromophenyl)methyl]-N-methylcyclobutanamine
- N-[(4-chlorophenyl)methyl]-N-methylcyclobutanamine
- N-[(4-fluorophenyl)methyl]-N-methylcyclobutanamine
Uniqueness
N-[(4-iodophenyl)methyl]-N-methylcyclobutanamine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher atomic weight of iodine contribute to different steric and electronic effects, making this compound particularly valuable in specific applications.
特性
IUPAC Name |
N-[(4-iodophenyl)methyl]-N-methylcyclobutanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16IN/c1-14(12-3-2-4-12)9-10-5-7-11(13)8-6-10/h5-8,12H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGHCAGYHRUWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)I)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate](/img/structure/B7977851.png)












